Product packaging for Dimethyl 1,4-cyclohexanedicarboxylate(Cat. No.:CAS No. 3399-21-1)

Dimethyl 1,4-cyclohexanedicarboxylate

Cat. No.: B3415713
CAS No.: 3399-21-1
M. Wt: 200.23 g/mol
InChI Key: LNGAGQAGYITKCW-UHFFFAOYSA-N
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Description

Dimethyl 1,4-Cyclohexanedicarboxylate (DMCD), a low-melting, cycloaliphatic diester (CAS 94-60-0), serves as a critical building block in materials science for synthesizing advanced polymers. It is typically supplied as a mixture of cis and trans isomers and is valued for the exceptional performance properties it imparts . In industrial research, DMCD is primarily used to synthesize polyester resins, polyamides, alkyds, and plasticizers . Coatings formulated with DMCD bring an excellent balance of hardness and flexibility, along with outstanding chemical, stain, corrosion, and humidity resistance, making them ideal for polyester-melamine baking enamels in appliance, general metal, and automotive applications . Its exceptional hydrolytic stability also makes it a preferred choice for developing waterborne polyester resins for automotive, industrial maintenance, and general metal applications . Furthermore, DMCD can be used to produce polyester polyols for high-performance polyurethane coatings in the automotive, aerospace, and transportation industries . A key advantage of DMCD over diacid components is that its reaction with glycols is a transesterification process where methanol is evolved, allowing for a two-stage polymerization process . Beyond its established applications, DMCD holds significant value in pioneering sustainability research. It has been identified as a key intermediate in novel chemical pathways for upcycling Polyethylene Terephthalate (PET) plastic waste into higher-value chemicals . Recent scientific studies have demonstrated high-yield conversion of post-consumer PET into DMCD, which can subsequently be transformed into 1,4-cyclohexanedimethanol (CHDM), a monomer essential for producing high-end, biodegradable copolyesters . This positions DMCD at the forefront of developing circular economies for plastics. Researchers should note that this product is For Research Use Only and is not intended for diagnostic or therapeutic uses. Always consult the safety data sheet (SDS) and handle using appropriate personal protective equipment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H16O4 B3415713 Dimethyl 1,4-cyclohexanedicarboxylate CAS No. 3399-21-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dimethyl cyclohexane-1,4-dicarboxylate
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InChI

InChI=1S/C10H16O4/c1-13-9(11)7-3-5-8(6-4-7)10(12)14-2/h7-8H,3-6H2,1-2H3
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InChI Key

LNGAGQAGYITKCW-UHFFFAOYSA-N
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Canonical SMILES

COC(=O)C1CCC(CC1)C(=O)OC
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Molecular Formula

C10H16O4
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DSSTOX Substance ID

DTXSID3026566, DTXSID1029255
Record name Dimethyl cyclohexane-1,4-dicarboxylate
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Record name Dimethyl trans-cyclohexane-1,4-dicarboxylate
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Molecular Weight

200.23 g/mol
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Physical Description

Other Solid, Liquid, Solid; [HSDB] Clear colorless liquid; mp = 24-27 deg C; [MSDSonline]
Record name 1,4-Cyclohexanedicarboxylic acid, 1,4-dimethyl ester, trans-
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Boiling Point

265 °C (mixed isomer)
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Solubility

In water, 12,000 mg/L at 25 °C, Soluble in all proportions in most organic solvents
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Density

Specific gravity: 1.102 at 35 °C/4 °C, Density: 1.095 - 1.097 g/cu cm at 30 °C
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Vapor Density

6.91 (Air = 1)
Record name DIMETHYL HEXAHYDROTEREPHTHALATE
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Vapor Pressure

0.08 [mmHg], 0.00441 mm Hg at 25 °C /Extrapolated from data at higher temperatures/
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Color/Form

Partially crystalline solid, Clear colorless liquid

CAS No.

94-60-0, 3399-21-1, 3399-22-2
Record name Dimethyl 1,4-cyclohexanedicarboxylate
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Melting Point

14 °C (cis-isomer), 71 °C (trans-isomer)
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Advanced Synthetic Methodologies and Reaction Pathways for Dimethyl 1,4 Cyclohexanedicarboxylate

Catalytic Hydrogenation of Aromatic Precursors to Dimethyl 1,4-Cyclohexanedicarboxylate

The conversion of aromatic compounds to their cycloaliphatic counterparts via catalytic hydrogenation is a cornerstone of chemical manufacturing. In the context of DMCD production, this involves the saturation of the benzene (B151609) ring in Dimethyl Terephthalate (B1205515) (DMT). researchgate.net The process is typically conducted in the liquid phase under hydrogen pressure, utilizing heterogeneous catalysts to facilitate the reaction.

The industrial production of this compound (DMCD) is achieved through the selective hydrogenation of Dimethyl Terephthalate (DMT). rsc.orgrsc.orgresearchgate.net The efficiency of this transformation is paramount and is typically evaluated based on DMT conversion and selectivity towards the desired DMCD product. acs.org Process optimization involves the systematic analysis of operational parameters such as reaction temperature, hydrogen pressure, and reaction time. acs.org For instance, industrial processes using palladium-based catalysts often operate at temperatures between 160°C and 180°C and high hydrogen pressures. rsc.orgnih.gov

A critical aspect of the synthesis is controlling the stereochemistry of the product, as DMCD exists as cis and trans isomers. researchgate.net The ratio of these isomers significantly influences the properties of the resulting polymers, such as poly(1,4-cyclohexylenedimethylene-1,4-cyclohexanedicarboxylate) (PCCD). researchgate.netmdpi.com The trans isomer, being more rigid, generally imparts a higher glass transition temperature to the final polymer. researchgate.net During the polymerization process, isomerization can occur, typically favoring the thermodynamically stable cis-trans ratio of approximately 34:66 mol%. researchgate.net However, the initial isomer ratio from the DMT hydrogenation step is crucial. Isomerization of a cis/trans mixture can be achieved post-synthesis using a base like sodium methoxide (B1231860) in methanol (B129727) to yield the highly pure trans isomer. researchgate.net

The table below illustrates the impact of reaction conditions on catalyst performance in DMT hydrogenation.

The quest for more efficient, selective, and economical catalysts for DMT hydrogenation has led to extensive research into various metallic systems. While noble metals like palladium and ruthenium have been the traditional choice, efforts are ongoing to improve their performance and to develop cheaper alternatives based on metals like nickel and copper. rsc.org

Palladium (Pd)-based heterogeneous catalysts are a conventional choice for the industrial hydrogenation of DMT. rsc.orgnih.gov These systems, often supported on materials like activated carbon (Pd/C), demonstrate high activity but typically require demanding reaction conditions, including temperatures of 160-180°C and significant hydrogen pressure. rsc.orgnih.gov Research has shown that a 5% Pd/C catalyst can achieve 99% conversion and 99% selectivity in the hydrogenation of purified terephthalic acid (a related precursor) at 250°C and 12 MPa. nih.gov The high cost and relative scarcity of palladium drive research towards enhancing its performance and developing bimetallic formulations. theshifters.it The creation of bimetallic nanoparticles, such as Pd-Cu alloys, is one strategy to modify the catalyst's surface and potentially improve selectivity and activity under milder conditions. nsf.gov

Ruthenium (Ru)-based catalysts have emerged as highly effective alternatives for the selective hydrogenation of DMT. researchgate.netnih.gov They often exhibit superior performance under milder conditions compared to traditional palladium systems. nih.gov The design of these catalysts focuses on achieving high dispersion of Ru nanoparticles and leveraging strong metal-support interactions to enhance activity and stability. researchgate.netresearchgate.net Supports such as detonation-synthesized nanographite (DNG), activated carbon (AC), carbon nanotubes (CNTs), and various zeolites (e.g., Mordenite (B1173385), MOR) have been successfully employed. researchgate.netacs.orgnih.govresearchgate.net Ru nanoparticles on DNG show superior activity due to the support's unique spherical morphology and abundant defective sites that stabilize small (1-2 nm) Ru particles. researchgate.net

The fabrication of bimetallic catalysts, such as Ru-Re and Ru-Ni, has been shown to further boost catalytic performance. acs.orgnih.gov The addition of a second metal like Rhenium (Re) can enhance the distribution of active metal species and facilitate charge transfer, leading to improved redox ability and catalytic performance. nih.gov Similarly, bimetallic Ru-Ni catalysts supported on CNTs have demonstrated high conversion and selectivity, attributed to the tight immobilization of metal particles on the support. acs.org

The table below summarizes the performance of various Ruthenium-based catalyst systems.

Nickel (Ni)-based catalysts present a cost-effective alternative to precious metal catalysts for DMT hydrogenation. rsc.orgnih.gov Raney® Nickel, a fine-grained, porous nickel alloy, is a well-established catalyst for the hydrogenation of various functional groups, including aromatic rings. wikipedia.orgacs.orgworktribe.com The catalytic performance of nickel systems is strongly correlated with the quantity of metallic Ni(0) species, which can be increased by optimizing the catalyst reduction temperature. rsc.org

A key strategy to improve the efficacy of nickel catalysts is through modification with promoters. rsc.org Research has demonstrated that doping a Ni/SiO₂ catalyst with a small amount of potassium fluoride (B91410) (KF) can dramatically improve both conversion and selectivity. rsc.orgnih.gov This enhancement is attributed to an increase in the amount of active Ni(0) species and a reduction in moderate acidic sites, which favors the desired hydrogenation of the phenyl ring over the undesired hydrogenolysis of the ester groups. rsc.orgrsc.org This modification has led to DMCD selectivity of up to 97%, the highest reported for Ni catalysts. rsc.org Bimetallic nickel catalysts, such as Ni₃Mo₃N, are also being developed for hydrogenation reactions, showcasing the potential of multi-metallic systems. rsc.org

The following table highlights the significant impact of KF modification on Ni/SiO₂ catalyst performance.

Copper (Cu)-based catalysts are gaining attention as a sustainable and low-cost option for hydrogenation processes. rsc.orgmdpi.comrsc.org A notable approach involves catalytic transfer hydrogenation (CTH), which can circumvent the need for high-pressure molecular hydrogen by using a hydrogen donor molecule, such as methanol. chemrxiv.org For example, a Cu/ZnZrOx catalyst has been shown to effectively use methanol for both the initial depolymerization of polyethylene (B3416737) terephthalate (PET) to DMT and the subsequent CTH of DMT. chemrxiv.org

The performance of copper catalysts is heavily influenced by synergistic effects between the copper species and the support material. researchgate.netresearchgate.net The presence of both metallic copper (Cu⁰) and ionic copper (Cu⁺) species on the catalyst surface is often crucial for activity. rsc.orgnih.gov Cu⁺ sites are thought to initiate the reaction by activating ester or carbonyl groups, while Cu⁰ sites interact with the hydrogen source. rsc.orgnih.gov Supports like silica (B1680970) (SiO₂) and various metal oxides can create a strong metal-support interaction, leading to highly dispersed and stable copper species. researchgate.netresearchgate.net The development of bimetallic catalysts containing copper, such as Ru-Cu and Pd-Cu, is also an active area of research, aiming to harness the unique properties of each metal for enhanced catalytic stability and selectivity. nsf.govmdpi.comchemrxiv.org

Investigation of Novel Catalytic Systems for Enhanced Selectivity and Yield

Bimetallic and Trimetallic Catalysts: Synergistic Effects and Mechanisms

The performance of catalysts in the hydrogenation of Dimethyl Terephthalate (DMT) to DMCD is critical. While monometallic catalysts, particularly those based on ruthenium and palladium, are effective, the use of bimetallic and trimetallic systems has demonstrated superior activity and selectivity due to synergistic interactions between the metals. researchgate.netnih.govrsc.org

Bimetallic catalysts, such as Ruthenium-Rhenium (Ru-Re) and Ruthenium-Nickel (Ru-Ni), exhibit enhanced performance compared to their single-metal counterparts. researchgate.netacs.org In Ru-Re/AC (activated carbon) catalysts, the addition of a small amount of Rhenium to Ruthenium significantly boosts catalytic activity. researchgate.netnih.gov This is attributed to enhanced distribution of active metal species and facilitated charge transfer between the two metals. nih.gov This synergy modifies the catalyst's redox abilities, leading to higher conversion rates under milder conditions. researchgate.netnih.gov For instance, a Ru1.25Re0.13/AC catalyst achieved an 82% DMT conversion with 96% selectivity to DMCD at a relatively low temperature of 70°C and 3 MPa of hydrogen pressure. nih.gov

Similarly, NiRu bimetallic catalysts have shown high efficacy. A Ru/Ni/Ni(Al)Ox catalyst, derived from a layered double hydroxide (B78521) precursor, demonstrated a 99.3% conversion of DMT with 93.2% selectivity for DMCD. epa.govresearchgate.net The synergistic effect here is proposed to enhance both the activation of hydrogen and the adsorption of the DMT substrate. epa.govresearchgate.net The presence of Ruthenium facilitates the reduction of Nickel ions, leading to smaller, more active Nickel particles. epa.gov The combination of metals in bimetallic and trimetallic nanoparticles can lead to unique electronic and geometric structures that are more effective than the individual components. rsc.orgmdpi.com

Trimetallic systems, such as PtRuNi nanoparticles supported on carbon, have also been synthesized and show promise, capitalizing on the nano-synergy effect between the different metals to improve catalytic performance. researchgate.net These advanced materials highlight a clear trend towards multi-metal systems to overcome the limitations of traditional catalysts in industrial applications.

Reaction Parameter Influence: Temperature, Pressure, and Solvent Effects on this compound Synthesis

The synthesis of this compound (DMCD) via the hydrogenation of Dimethyl Terephthalate (DMT) is highly sensitive to reaction parameters. Optimizing temperature, pressure, and solvent is crucial for maximizing yield and selectivity while ensuring process safety and economic viability.

Temperature: Reaction temperature significantly impacts the rate and selectivity of the hydrogenation process. Generally, higher temperatures increase the reaction rate. researchgate.net However, excessively high temperatures can lead to undesirable side reactions, such as hydrocracking, which reduces the selectivity towards DMCD. researchgate.net Industrial processes have historically operated at high temperatures, between 160-180°C. researchgate.netrsc.org However, modern catalysts are being developed to operate efficiently at lower temperatures. For example, ruthenium-based catalysts can function in a range of 100 to 180°C. google.com One study using a Ru1.25Re0.13/AC catalyst demonstrated high selectivity at a mild temperature of 70°C. nih.gov The choice of temperature is often a trade-off between achieving a high conversion rate and maintaining high selectivity. researchgate.net

Pressure: Hydrogen pressure is another critical variable. High pressures are traditionally employed in industrial settings, often ranging from 30 to 48 MPa (approximately 300-480 bar). researchgate.net These severe conditions necessitate robust and expensive equipment. researchgate.net Research efforts have focused on developing catalysts that perform under lower pressures. Ruthenium-based catalysts, for instance, have shown effectiveness at pressures as low as 10 to 175 bar. google.com A specific patent describes a continuous process using a Ru/Al2O3 catalyst operating at a significantly lower pressure of 20 to 30 kg/cm ² (approximately 20-30 bar), which successfully increases the selectivity for DMCD. google.com In one example, increasing the pressure to 20 kg/cm ² at 180°C resulted in 100% DMT conversion and 97.3% DMCD selectivity. google.com

Solvent: The solvent plays a multifaceted role, serving to dissolve the DMT reactant and influencing the reaction pathway. researchgate.netnih.gov Common solvents for this process include various acetates like ethyl acetate, methyl acetate, and butyl acetate. google.com The choice of solvent can affect reaction rates and selectivities. researchgate.net Furthermore, the dissolution of DMT is an endothermic process, meaning that solubility increases with temperature, which must be considered when designing the reaction system. researchgate.net The move towards greener chemistry also puts a focus on selecting environmentally benign solvents. researchgate.net

The interplay of these parameters is complex, and optimization is key to efficient DMCD synthesis. The table below summarizes findings from various studies, illustrating the impact of different reaction conditions.

Interactive Data Table: Influence of Reaction Parameters on DMCD Synthesis

Catalyst Temperature (°C) Pressure Solvent DMT Conversion (%) DMCD Selectivity (%) Source
Ru-Ni/CNT Optimized Optimized Not Specified 80 95 acs.org
Ru/Al₂O₃ 140 10 kg/cm² Ethyl Acetate 94.8 100 google.com
Ru/Al₂O₃ 180 20 kg/cm² Ethyl Acetate 100 97.3 google.com
Ru₁․₂₅Re₀․₁₃/AC 70 3 MPa Not Specified 82 96 nih.gov
Ru/Ni/Ni(Al)Oₓ Not Specified Not Specified Not Specified 99.3 93.2 epa.govresearchgate.net
KF-Ni/SiO₂ 100 5 MPa Isopropanol 95 96 rsc.org

Continuous Flow Hydrogenation Processes for Industrial Scalability

For the industrial-scale production of this compound (DMCD), continuous flow hydrogenation processes offer significant advantages over traditional batch methods. researchgate.net These systems provide better control over reaction parameters, enhance safety, and improve efficiency, making them ideal for large-scale manufacturing. researchgate.netasymchem.com

A common setup for continuous hydrogenation is the use of a fixed-bed reactor. google.com In this configuration, a solid catalyst, such as Ru/Al₂O₃, is packed into a column, and the reactant solution (DMT dissolved in a solvent) and hydrogen gas are continuously fed through it. google.com This approach allows for consistent product quality and simplified operation. A patented method describes the continuous hydrogenation of DMT in a fixed-bed reactor where a liquid hourly space velocity (LHSV) of 2 to 8 h⁻¹ is maintained, ensuring a steady and efficient conversion. google.com

The benefits of continuous flow are numerous. They operate with a much smaller inventory of hazardous materials at any given time, which inherently improves safety, a major concern when working with highly flammable hydrogen gas. researchgate.netfrontiersin.org The superior heat and mass transfer characteristics of flow reactors, such as packed-bed or trickle-bed reactors, prevent the formation of hot spots and ensure uniform reaction conditions, leading to higher selectivity and catalyst longevity. researchgate.net

Moreover, continuous processes are more amenable to automation and integration into a multi-step synthesis. For example, the DMCD produced in a first reactor can be directly fed into a second reactor for the subsequent hydrogenation step to produce 1,4-cyclohexanedimethanol (B133615) (CHDM). google.com This "end-to-end" approach streamlines the entire production chain, reduces manual handling, and minimizes waste. asymchem.com The development of robust, immobilized catalysts is crucial for the success of these continuous systems, preventing catalyst leaching and ensuring long-term operational stability. researchgate.net As industry moves towards more sustainable and efficient manufacturing, the adoption of continuous flow technology for DMCD production is a critical step forward. frontiersin.org

Alternative Synthetic Routes to this compound

While the direct hydrogenation of Dimethyl Terephthalate (DMT) is the dominant industrial route, research into alternative pathways using different starting materials is ongoing. These efforts are often driven by the desire to utilize renewable feedstocks and avoid petroleum-derived chemicals like p-xylene.

Ester Condensation and Subsequent Hydrogenation-Dehydration Strategies

A novel synthetic strategy for preparing dialkyl 1,4-cyclohexanedicarboxylates involves starting from dialkyl succinates, which can potentially be derived from biomass. google.com This method circumvents the use of terephthalic acid or its esters. The process unfolds in two main stages:

Ester Condensation: A dialkyl succinate (B1194679) is subjected to an ester condensation reaction to form a dialkyl 1,4-cyclohexanedione-2,5-dicarboxylate. google.com

Hydrogenation-Dehydration: The resulting dione (B5365651) intermediate is then converted to the final dialkyl 1,4-cyclohexanedicarboxylate through a hydrogenation and dehydration step. google.com

This route is significant as it provides a new pathway to an important chemical intermediate using potentially non-toxic and renewable starting materials, avoiding the hazardous chemicals associated with the traditional process. google.com

Another innovative approach starts from even simpler, biomass-derivable molecules like formaldehyde, crotonaldehyde, and acrylates. This strategy involves a cascade of reactions:

A proline-catalyzed formal [3+1+2] cycloaddition of formaldehyde, crotonaldehyde, and an acrylate (B77674) creates a substituted cyclohexene (B86901) intermediate (ethyl 4-formylcyclohex-3-enecarboxylate).

This intermediate can then be converted to valuable cyclohexane (B81311) derivatives. While the direct synthesis of DMCD is not the primary focus of this specific study, the formation of the core cyclohexane ring from acyclic, renewable precursors demonstrates a powerful strategy. Subsequent functional group manipulations could potentially lead to DMCD. These alternative routes highlight the creativity in chemical synthesis aimed at developing more sustainable industrial processes. researchgate.netresearchgate.net

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound (DMCD) aims to reduce the environmental impact of its production. researchgate.net This involves a focus on aspects like atom economy, the use of safer chemicals, and the reduction of waste, with a particular emphasis on the reaction medium. researchgate.netrsc.org

Environmentally Benign Solvents and Reaction Media

Solvents constitute a significant portion of the material used in chemical manufacturing and are a major source of waste and pollution. nih.govacs.org The synthesis of DMCD traditionally uses organic solvents like ethyl acetate. google.com While effective, the search for "greener" alternatives is a key area of research. researchgate.net

Environmentally benign solvents are chosen based on factors like low toxicity, reduced flammability, high biodegradability, and derivation from renewable sources. researchgate.net Potential replacements for conventional volatile organic compounds (VOCs) include:

Water: As the ultimate green solvent, water is non-toxic, non-flammable, and inexpensive. rsc.org Its use can be challenging due to the poor solubility of organic reactants like DMT. researchgate.net However, research has shown that modifying catalysts and reaction conditions can enable efficient hydrogenation in water. For instance, a Ru catalyst on an Al-modified SBA-15 support achieved complete conversion of DMT in water, demonstrating its feasibility as a functional solvent. researchgate.net

Supercritical Fluids: Supercritical carbon dioxide (scCO₂) is a promising alternative medium for hydrogenation. researchgate.netrsc.org It is non-toxic, non-flammable, and its solvent properties can be tuned by adjusting temperature and pressure. After the reaction, it can be easily removed by depressurization, simplifying product purification and eliminating solvent waste.

Solvent-Free (Neat) Conditions: The ideal green reaction avoids solvents altogether. nih.gov Performing reactions "neat" minimizes waste and simplifies the process. While this may not always be feasible for the hydrogenation of a solid like DMT, it remains a key goal in green process design. researchgate.net

High Atom Economy and Waste Minimization Approaches

In the pursuit of sustainable chemical manufacturing, the principles of green chemistry, particularly high atom economy and waste minimization, are paramount. The synthesis of this compound (DMCD) has seen significant advancements in methodologies that adhere to these principles. The primary industrial route, the catalytic hydrogenation of Dimethyl terephthalate (DMT), is an inherently atom-economical process, as it involves the addition of hydrogen to the aromatic ring, incorporating all reactant atoms into the final product. jocpr.comnih.gov This approach avoids the formation of stoichiometric by-products, a common source of waste in less efficient chemical transformations. nih.gov

The focus of modern research has been on optimizing this hydrogenation process to further enhance its efficiency and minimize waste generation. Key strategies involve the development of highly active and selective catalysts, the optimization of reaction conditions to reduce energy consumption and by-product formation, and the implementation of processes that allow for catalyst recycling and continuous production.

The core of waste minimization in DMCD synthesis lies in achieving high selectivity. The development of sophisticated catalysts is crucial for directing the reaction exclusively toward the desired product, avoiding the hydrogenolysis of the ester groups or incomplete hydrogenation, which would result in a mixture of products and necessitate complex, energy-intensive purification steps.

Catalytic Hydrogenation of Dimethyl Terephthalate: A Green Route

The catalytic hydrogenation of DMT is the most prominent example of a high-efficiency route to DMCD. bohrium.comresearchgate.net The reaction involves the addition of six hydrogen atoms to the benzene ring of DMT. The theoretical atom economy of this reaction is 100%, as all atoms from the DMT and hydrogen molecules are incorporated into the DMCD product.

Advancements in this area have centered on the catalyst systems used to facilitate the reaction under increasingly mild and efficient conditions. Ruthenium-based catalysts, in particular, have demonstrated exceptional performance.

Research Findings on Ruthenium-Based Catalysts

Studies have explored various supports and modifications for Ruthenium (Ru) catalysts to maximize the conversion of DMT and the selectivity towards DMCD.

A highly dispersed Ruthenium on carbon (Ru/C) catalyst has been shown to be effective for the low-pressure hydrogenation of DMT. researchgate.net Research demonstrated that under optimized conditions, a 99.0% conversion of DMT could be achieved with a 96.5% selectivity to DMCD. researchgate.net A significant aspect of this system's sustainability is its durability; the catalyst maintained high conversion and selectivity rates even after being reused for 17 cycles, which drastically reduces catalyst waste. researchgate.net

Zeolite-supported Ruthenium catalysts, specifically Ru on mordenite (MOR), have also been investigated. bohrium.com These catalysts benefit from the high surface area and specific pore structure of the zeolite support, which can enhance the efficiency of reactant adsorption. bohrium.com Optimized conditions yielded a 100% DMT conversion and a 95.09% selectivity for DMCD. bohrium.com The catalyst also showed good reusability over five cycles without a significant drop in performance. bohrium.com

The use of a Ruthenium on alumina (B75360) (Ru/Al₂O₃) catalyst in a continuous fixed-bed reactor represents a significant process intensification. google.com This method achieved near-quantitative conversion (99.9%) and selectivity (99.9%) at relatively low pressures (20 to 30 kg/cm ²), showcasing an efficient and waste-minimizing continuous production pathway. google.com

Interactive Data Table: Performance of Ruthenium-Based Catalysts

Catalyst SystemSupportTemperature (°C)Pressure (MPa)Solvent/MediumDMT Conversion (%)DMCD Selectivity (%)Source(s)
Ru/CCarbon1103.0Tetrahydrofuran99.096.5 researchgate.net
Ru/MORMordenite Zeolite1406.0Ethyl Acetate10095.09 bohrium.com
Ru/Al₂O₃Alumina120-160~2.0-3.0Not specified99.999.9 google.com

Bimetallic Catalysts for Enhanced Performance

To further improve catalytic activity and potentially reduce the reliance on expensive noble metals like Ruthenium, bimetallic catalysts have been developed. The addition of a second metal can enhance catalyst dispersion, modify electronic properties, and improve stability, leading to higher efficiency under milder conditions.

Bimetallic Ruthenium-Rhenium (Ru-Re) catalysts supported on activated carbon (AC) have been synthesized for the selective hydrogenation of DMT. nih.gov The addition of a small amount of Re was found to significantly enhance the distribution of the active metal species. nih.gov This synergistic interaction allowed for high conversion and selectivity at remarkably mild conditions, with one study reporting 82% DMT conversion and 96% DMCD selectivity at just 70°C and 3 MPa. nih.gov

Similarly, bimetallic Ruthenium-Nickel (Ru-Ni) catalysts supported on carbon nanotubes (CNT) have been utilized. acs.org These catalysts achieved a DMT conversion of 80% with a high DMCD selectivity of 95%, demonstrating the potential for creating more cost-effective and efficient catalytic systems. acs.org

Interactive Data Table: Performance of Bimetallic Catalysts

Catalyst SystemSupportTemperature (°C)Pressure (MPa)DMT Conversion (%)DMCD Selectivity (%)Source(s)
Ru-Re/ACActivated Carbon703.08296 nih.gov
Ru-Ni/CNTCarbon NanotubesNot SpecifiedNot Specified8095 acs.org

By focusing on catalyst design, optimizing reaction parameters for lower energy input, and employing reusable systems, these advanced methodologies significantly reduce the environmental footprint of this compound production, aligning the process with the core tenets of green and sustainable chemistry.

Chemical Transformations and Reaction Mechanisms of Dimethyl 1,4 Cyclohexanedicarboxylate

Mechanistic Investigations of Ester Cleavage and Formation Reactions

The fundamental reactions involving Dimethyl 1,4-cyclohexanedicarboxylate are the cleavage (hydrolysis) and formation (esterification) of its ester groups. These transformations are typically catalyzed by acids or bases.

Acid-Catalyzed Mechanism: In the presence of an acid catalyst, the carbonyl oxygen of the ester is protonated, which activates the carbonyl carbon towards nucleophilic attack.

Protonation: The carbonyl oxygen is protonated by an acid (H-A), increasing the electrophilicity of the carbonyl carbon.

Nucleophilic Attack: A nucleophile, such as a water molecule (for hydrolysis) or an alcohol (for transesterification), attacks the activated carbonyl carbon. This forms a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the attacking nucleophile to one of the methoxy (B1213986) groups.

Elimination: The protonated methoxy group leaves as methanol (B129727), a neutral molecule and good leaving group, while the carbonyl double bond is reformed.

Deprotonation: The catalyst (H-A) is regenerated by the removal of a proton from the newly formed carbonyl group.

Base-Catalyzed (Saponification) Mechanism: Base-catalyzed ester hydrolysis, or saponification, is an irreversible process that yields a carboxylate salt.

Nucleophilic Attack: A hydroxide (B78521) ion (OH⁻) directly attacks the carbonyl carbon, forming a tetrahedral intermediate. This step is typically the rate-determining step.

Elimination: The methoxide (B1231860) ion (CH₃O⁻) is eliminated as the leaving group, and the carboxylic acid is formed.

Deprotonation: The methoxide ion, being a strong base, deprotonates the newly formed carboxylic acid in a rapid, irreversible acid-base reaction. This step drives the reaction to completion, forming a carboxylate salt and methanol.

These mechanisms are fundamental to the synthesis of polyesters from DMCD, where the ester linkages are reformed with diols in a process known as transesterification.

Transesterification Reactions of this compound with Polyols and Glycols

Transesterification is a key reaction for DMCD, forming the basis for the production of commercially important polyesters like Poly(1,4-cyclohexylenedimethylene 1,4-cyclohexanedicarboxylate) (PCCD). researchgate.net This process involves reacting DMCD with a diol, such as 1,4-cyclohexanedimethanol (B133615) (CHDM), typically at high temperatures and in the presence of a catalyst. researchgate.net

The reaction proceeds by substituting the methyl groups of the ester with the longer chains of the diol, releasing methanol as a byproduct. The general reaction is as follows:

n DMCD + n CHDM → (PCCD)n + 2n CH₃OH

Various catalytic systems have been developed to facilitate this transformation, often involving metal oxides and mixed metal oxides. researchgate.net While catalyst-free thermal transesterification is possible, it requires high temperatures (150-260 °C). researchgate.net The choice of catalyst and reaction conditions is critical for controlling the rate of polymerization and the final properties of the polymer. For instance, the synthesis of polyesters from DMCD and CHDM is a well-established method for producing materials with high glass transition temperatures and good thermal stability. researchgate.net

Stereochemical Control and Isomerization Pathways

The 1,4-disubstituted cyclohexane (B81311) ring in DMCD can exist as two geometric isomers: cis and trans. The ratio of these isomers is a critical factor that influences the physical properties of polymers derived from it.

The interconversion between cis and trans isomers of 1,4-cyclohexanedicarboxylate derivatives can occur, particularly under conditions that facilitate ring-opening or enolization. The trans isomer is generally the thermodynamically more stable form due to the equatorial positioning of the bulky ester groups, which minimizes steric strain.

One proposed mechanism for isomerization involves the formation of a ketone intermediate through a dynamic process. nih.gov For related cyclohexane derivatives, this has been shown to occur via selective deamination catalyzed by a transaminase, leading to equilibration towards the more stable trans isomer. nih.gov A similar pathway could be envisioned for DMCD under certain catalytic conditions, where a temporary change in hybridization at one of the substituted carbons allows for the reconfiguration of the stereochemistry.

Kinetic studies on the isomerization of other cyclic compounds have shown that the process often follows first-order kinetics with respect to the starting isomer and the catalyst. nih.gov The rate of isomerization is highly dependent on factors such as the solvent, temperature, and the nature of the catalyst. semanticscholar.org

The cis:trans isomer ratio of DMCD and its derivatives can be altered by catalysts and reaction conditions. Acid catalysis, in particular, has been noted to promote isomerization. During the synthesis of PCCD polymers from 1,4-cyclohexanedicarboxylic acid (CHDA), the trans content can decrease significantly because the isomerization process is catalyzed by acids. researchgate.net

This suggests that during acid-catalyzed transesterification of DMCD, a parallel isomerization reaction can occur, potentially altering the initial isomer ratio of the monomer. The final stereochemistry of the resulting polymer is therefore a function of both the starting material's isomer ratio and the reaction conditions employed during polymerization. For example, a dynamic isomerization process using a single transaminase enzyme has been used to convert cis/trans mixtures of 4-substituted cyclohexane-1-amines almost completely to the thermodynamically favored trans diastereomer. nih.gov This highlights the potential of catalytic systems to control the stereochemical outcome.

Kinetic Studies of this compound Hydrogenation to Cyclohexanedimethanol

The catalytic hydrogenation of DMCD to 1,4-cyclohexanedimethanol (CHDM) is a crucial industrial process, as CHDM is a valuable monomer for high-performance polyesters. Kinetic studies provide insight into the reaction mechanism and help optimize process conditions for high yield and selectivity.

The hydrogenation proceeds in two sequential steps:

DMCD → Methyl 4-(hydroxymethyl)cyclohexanecarboxylate (MHMCC)

MHMCC → CHDM

A kinetic study using a copper-manganese-aluminum (CuMnAl) catalyst in the gas phase established that the reaction follows a two-site Langmuir-Hinshelwood-Hougen-Watson (LHHW) model. researchgate.net This model assumes the dissociative adsorption of the ester molecules onto the catalyst surface, with the surface reaction being the rate-determining step. researchgate.net

The study revealed high activation energies for both steps, indicating that the reactions are very sensitive to temperature. researchgate.net The reliability of the model was confirmed by high coefficients of determination (R²) between the experimental data and the model's predictions. researchgate.net Other catalysts, such as rhenium decorated on activated carbon (Re/AC), have also been investigated, showing that metal dispersion and the chemical environment are essential for catalytic performance. researchgate.net

Below is a table summarizing the kinetic parameters found for the hydrogenation over a CuMnAl catalyst.

Interactive Table: Kinetic Parameters for DMCD Hydrogenation

Parameter Reaction 1 (DMCD → MHMCC) Reaction 2 (MHMCC → CHDM) Source
Activation Energy (Ea) 138.4 kJ/mol 121.4 kJ/mol researchgate.net
Reaction Model Two-site LHHW Two-site LHHW researchgate.net
Rate-Determining Step Surface Reaction Surface Reaction researchgate.net
Coefficient of Determination (R²) 0.989 (for DMCD conversion) 0.983 (for CHDM selectivity) researchgate.net

This table presents kinetic data from the gas-phase hydrogenation of this compound over a CuMnAl catalyst.

Applications of Dimethyl 1,4 Cyclohexanedicarboxylate in Advanced Materials Science

Dimethyl 1,4-Cyclohexanedicarboxylate as a Monomer in Polymer Synthesis

DMCD, or its corresponding diacid, 1,4-cyclohexanedicarboxylic acid (CHDA), is a versatile monomer used in polycondensation reactions to produce various resins. The incorporation of the cyclohexane (B81311) ring into the polymer backbone, in place of linear aliphatic or aromatic structures, results in materials with a desirable balance of flexibility, toughness, and thermal resistance.

This compound is a key starting material for synthesizing cycloaliphatic polyester (B1180765) resins, typically through a melt polycondensation process. In this process, DMCD undergoes transesterification with a diol, such as 1,4-butanediol (B3395766) or 1,4-cyclohexanedimethanol (B133615) (CHDM), in the presence of a catalyst like titanium isopropoxide. swaminathansivaram.in The reaction initially forms oligomers and releases methanol (B129727) as a byproduct. Subsequently, under high temperature and vacuum, these oligomers react to build high molecular weight polymer chains. researchgate.net

Polyesters based on 1,4-cyclohexanedicarboxylate moieties exhibit properties that are intermediate between linear aliphatic and aromatic polyesters. mdpi.com The energy absorbed during the interconversion of the cyclohexane ring's chair and boat conformations contributes to their unique flexibility and impact resistance. mdpi.com Compared to their aromatic counterparts like polyethylene (B3416737) terephthalate (B1205515) (PET), these cycloaliphatic polyesters show improved photo-oxidative stability and processability due to a lower melt viscosity. mdpi.com

Research has focused on synthesizing various poly(alkylene 1,4-cyclohexanedicarboxylate)s to tune properties for specific applications. For instance, combining trans-1,4-cyclohexane dicarboxylic acid with diols of varying methylene (B1212753) group lengths (n=3 to 6) allows for fine-tuning of flexibility, with the glass transition temperature (Tg) decreasing as the linear segment length increases. unibo.it

Table 1: Properties of Polyesters Derived from 1,4-Cyclohexanedicarboxylate Monomers

Polymer NameComonomersGlass Transition Temperature (Tg)Melting Temperature (Tm)Key Characteristics
Poly(butylene-1,4-cyclohexane dicarboxylate) (PBCD)This compound, 1,4-Butanediol~14°C~150°CSemi-crystalline polymer with good thermal properties. swaminathansivaram.in
Poly(1,4-cyclohexylenedimethylene-1,4-cyclohexanedicarboxylate) (PCCD)1,4-Cyclohexanedicarboxylic Acid, 1,4-Cyclohexanedimethanol~75°C~220°CAmorphous polymer with high thermal resistance. swaminathansivaram.inmdpi.com
Poly(propylene trans-1,4-cyclohexanedicarboxylate)trans-1,4-Cyclohexanedicarboxylic Acid, 1,3-Propanediol33°C185°CEasier to quench to a fully amorphous state. unibo.it
Poly(pentylene trans-1,4-cyclohexanedicarboxylate)trans-1,4-Cyclohexanedicarboxylic Acid, 1,5-Pentanediol3°C114°CIncreased flexibility due to longer methylene chain. unibo.it

While most prominently used in polyesters, derivatives of this compound are also employed in the formulation of other polymers like polyamides. The diacid form, 1,4-cyclohexanedicarboxylic acid (CHDA), which can be produced by the hydrolysis of DMCD, is reacted with diamines to form polyamides. The properties of these polyamides are influenced by the cis/trans isomer ratio of the CHDA monomer. nih.gov The inclusion of the cycloaliphatic ring structure is intended to improve the thermal stability and mechanical properties of the resulting polyamide.

In the context of alkyd resins, which are polyesters modified with fatty acids, the incorporation of CHDA can enhance performance. Using cycloaliphatic diacids like CHDA in place of traditional aromatic acids (e.g., phthalic anhydride) can improve weatherability and yellowing resistance, making them suitable for high-performance coatings. researchgate.net

A significant application of DMCD derivatives is in the synthesis of polyester polyols for high-performance polyurethane coatings. paint.org In this application, 1,4-cyclohexanedicarboxylic acid (CHDA) is reacted with various diols—such as 1,4-cyclohexanedimethanol (CHDM), neopentyl glycol (NPG), or 1,6-hexanediol (B165255) (HD)—to create low molecular weight, hydroxyl-functionalized polyester polyols. researchgate.netpaint.org

These cycloaliphatic polyester polyols are then crosslinked with a polyisocyanate, such as hexamethylene diisocyanate (HDI) isocyanurate, to form the final polyurethane coating. researchgate.netpaint.org The choice of diol used in the polyester polyol synthesis has a significant impact on the final properties of the polyurethane film. The rigid cyclohexyl structure from CHDA and CHDM provides the polyurethane with high rigidity, hardness, and tensile modulus. researchgate.netpaint.org In contrast, using a linear, flexible diol like 1,6-hexanediol results in more flexible coatings but with lower hardness. researchgate.netpaint.org These coatings are often formulated as high-solids systems to reduce the emission of volatile organic compounds (VOCs). paint.org

Table 2: Influence of Diol Structure on Properties of Polyurethane Coatings from CHDA-Based Polyester Polyols

Diol Used in Polyester PolyolCrosslinkerTensile ModulusHardness (König)Key Finding
1,4-Cyclohexanedimethanol (CHDM)HDI IsocyanurateHighHighThe rigid cyclohexyl structure of CHDM results in a rigid polyurethane with high hardness and fracture toughness. researchgate.netpaint.org
Neopentyl Glycol (NPG)HDI IsocyanurateHighHighSimilar to CHDM, the structure of NPG contributes to a hard and rigid coating. researchgate.netpaint.org
1,6-Hexanediol (HD)HDI IsocyanurateLowLowThe linear, flexible structure of HD provides high flexibility but sacrifices hardness and tensile modulus. researchgate.netpaint.org
2-Butyl-2-ethyl-1,3-propanediol (BEPD)HDI IsocyanurateIntermediateIntermediateOffers a balance of properties between the rigid and flexible diols. researchgate.netpaint.org

Intermediate for Value-Added Chemical Derivatives

Beyond its direct use as a monomer, this compound is a critical intermediate in the production of other valuable chemicals that are, in turn, used to manufacture advanced materials.

C6H10(CO2CH3)2 + 4 H2 → C6H10(CH2OH)2 + 2 CH3OH wikipedia.org

This reduction is a high-pressure, high-temperature reaction that requires robust catalysts. Copper chromite is a commonly used catalyst for this transformation. nih.gov Process optimization focuses on maximizing the yield and selectivity of CHDM while minimizing byproducts. Research and patent literature describe various catalytic systems and conditions. For example, methods have been developed using a Ru/Al₂O₃ catalyst in a continuous fixed-bed reactor at pressures of 20 to 30 kg/cm ² to achieve very high conversion rates of DMT and high selectivity for DMCD in the first stage. google.com Subsequent hydrogenation of the purified DMCD yields high-purity CHDM. nih.govgoogle.com

Table 3: Example Process Conditions for DMCD Hydrogenation

Process StepCatalystPressureTemperatureKey Outcome
DMT Hydrogenation to DMCDRu/Al₂O₃20 kg/cm ²Not specified99.9% DMT conversion with 99.9% selectivity for DMCD. google.com
DMCD Hydrogenation to CHDMCopper Chromite200-300 atm200-250°CStandard industrial process for reducing the ester to a diol. nih.gov
DMCD Hydrogenation to CHDMRe/AC (Rhenium on Activated Carbon)Not specifiedNot specifiedInvestigated for the selective hydrogenation of DMCD to CHDM. nih.gov

Derivatives of this compound serve as precursors for the synthesis of cycloaliphatic diisocyanates, which are important monomers for producing light-stable polyurethanes. The synthesis typically begins with the hydrolysis of DMCD to 1,4-cyclohexanedicarboxylic acid (CHDA).

A documented method for producing trans-1,4-cyclohexane diisocyanate involves a multi-step process starting from trans-1,4-cyclohexanedicarboxylic acid. google.com

Acid Chloride Formation: The diacid (CHDA) is reacted with thionyl chloride to form the corresponding trans-1,4-cyclohexanedicarbonyl chloride. google.com

Curtius Rearrangement: The resulting diacyl chloride is dissolved in a solvent like toluene (B28343) and reacted with sodium azide (B81097). This forms an acyl azide intermediate which, upon heating, undergoes a Curtius rearrangement, losing nitrogen gas to form the diisocyanate. google.com

This route provides a pathway from the stable ester DMCD to a highly reactive diisocyanate monomer, expanding its utility in the synthesis of advanced polyurethane materials known for their excellent UV stability and durability. google.com

Role in Pharmaceutical and Agrochemical Intermediates

This compound is a key raw material and intermediate in the fields of organic synthesis, pharmaceuticals, and agrochemicals. guidechem.com Its utility stems from its bifunctional nature and the stereochemical possibilities of its cyclohexane ring. In pharmaceutical synthesis, it serves as a building block for more complex molecules. For instance, 1,4-Cyclohexanedicarboxylic Dimethyl Ester has been utilized as a reactant in the preparation of cycloalkylamide derivatives designed as inhibitors of soluble epoxide hydrolase, an enzyme implicated in the regulation of blood pressure and inflammation. hsppharma.com

Furthermore, DMCD is a critical precursor in the scalable synthesis of tranexamic acid, an antifibrinolytic agent used to treat or prevent excessive blood loss. researchgate.net The process involves leveraging the isomerization of DMCD to obtain the desired trans-isomer, which is essential for the final drug's stereochemistry. researchgate.net This highlights the compound's importance in creating intermediates with specific spatial arrangements required for biological activity.

Polymer Modification and Performance Enhancement

The incorporation of DMCD into polymer chains is a well-established strategy for modifying material properties and enhancing performance for specific applications. It is used in the synthesis of polyester resins, polyamides, and alkyds. eastman.com

The concentration of DMCD moieties within a copolyester has a significant and predictable impact on its thermomechanical properties. Research on poly(trimethylene terephthalate) (PTT) copolyesters shows that as the content of DMCD increases from 1 to 5 mol%, the glass transition temperature (Tg) and melting temperature (Tm) tend to decrease. researchgate.net However, the thermal stability of the copolyester can be significantly enhanced, with an increase of up to 25°C compared to virgin PTT. researchgate.net

Mechanical properties are also notably improved. The addition of DMCD can simultaneously increase both the tensile strength and tensile strain of PTT. researchgate.net Specifically, tensile strength saw a maximum increase of 15% (reaching 76.5 MPa) with the incorporation of DMCD. researchgate.net The most significant improvements in both thermal stability and mechanical properties were observed at a DMCD content of 2 mol%. researchgate.net

The stereochemistry of the cyclohexane ring is another critical factor. In studies of poly(1,4-cyclohexylenedimethylene 1,4-cyclohexanedicarboxylate) (PCCD), increasing the content of the trans-isomer of the cyclohexylene unit leads to a more rigid polymer chain. researchgate.net This increased rigidity results in higher glass transition temperatures (Tg) and melting temperatures (Tm), as the trans configuration allows for better chain packing and symmetry. researchgate.net

Table 1: Effect of DMCD Content on Poly(trimethylene terephthalate) (PTT) Properties
PropertyObservation with Increasing DMCD ContentSpecific FindingSource
Glass Transition Temperature (Tg)Decreasing tendency- researchgate.net
Melting Temperature (Tm)Decreasing tendency- researchgate.net
Thermal StabilityIncreasedImproved by 25°C compared to virgin PTT researchgate.net
Tensile StrengthIncreasedMaximum increase of 15% (76.5 MPa) researchgate.net
Tensile StrainIncreasedSimultaneous improvement with tensile strength researchgate.net

The inclusion of DMCD in copolyesters directly affects their crystallization kinetics and final microstructure. In PTT copolyesters, the effect on the crystallization rate is complex: a small amount (1 mol%) of DMCD was found to increase the rate compared to virgin PTT, while higher concentrations led to a decrease in the crystallization rate. researchgate.net

The stereochemistry of the DMCD-derived unit plays a dominant role in the polymer's ability to crystallize. An increase in the trans-isomer content of the 1,4-cyclohexylene ring enhances the crystallizability of the polymer. researchgate.net This is because the trans configuration promotes better chain packing and higher symmetry, facilitating the formation of an ordered crystalline structure. researchgate.net Consequently, as the trans content increases, the polymer can transition from a completely amorphous material to a semicrystalline one. researchgate.net X-ray diffraction (WAXD) studies confirm that the introduction of monomers derived from DMCD, such as 1,4-cyclohexanedimethanol (CHDM), can change the crystal structure of the resulting copolymers. mdpi.com

DMCD and its derivatives are valuable monomers for creating biodegradable polymers, which are sought after for resolving environmental issues caused by plastic waste. acs.org Polyesters based on 1,4-cyclohexanedicarboxylic acid (the hydrolyzed form of DMCD) are noted for preserving the compostability characteristic of linear aliphatic polyesters while offering improved physical properties. mdpi.com

The development of biodegradable aliphatic-aromatic random copolymers for sustainable packaging is a key area of research. acs.org By incorporating 1,4-cyclohexanedimethanol (CHDM), which is produced via the hydrogenation of DMCD, into the polymer backbone, materials with a balance of robust mechanical properties, biodegradability, and transparency can be achieved. acs.orgvot.plnih.gov For example, certain copolyester films containing 30–50% CHDM content demonstrated superior mechanical properties and transparency comparable to nondegradable polyethylenes. acs.org These biodegradable polymers are often synthesized through polycondensation and are designed for applications where their ability to break down into biocompatible byproducts is a primary advantage. nih.gov

Functional Applications as Plasticizers in Polymeric Compositions

Beyond its role as a monomer, this compound is used in the synthesis of plasticizers. eastman.comguidechem.com Plasticizers are additives that increase the flexibility and processability of polymeric materials. The cycloaliphatic structure of DMCD contributes unique performance attributes when incorporated into plasticizers or directly into resin formulations.

Coatings formulated with DMCD exhibit an excellent balance between hardness and flexibility, a key attribute for applications in appliance, general metal, and automotive finishes. eastman.com The inclusion of DMCD-based structures can also improve a resin's chemical resistance, stain resistance, and hydrolytic stability. eastman.com This makes it particularly suitable for waterborne polyester resins where resistance to humidity and corrosion is critical. eastman.com While traditional plasticizers are simply mixed with a polymer, the use of DMCD in polyester synthesis allows for the permanent incorporation of these flexible units into the polymer backbone, a process known as internal plasticization.

Environmental Fate and Ecotoxicological Assessments of Dimethyl 1,4 Cyclohexanedicarboxylate

Environmental Transport and Distribution Studies

The potential for Dimethyl 1,4-cyclohexanedicarboxylate to move between different environmental compartments—air, water, and soil—is governed by its fundamental physical and chemical properties. Modeling studies based on these properties provide critical insights into its likely distribution and persistence in the environment.

Soil Mobility and Adsorption Characteristics

The mobility of this compound in soil is predicted based on its soil organic carbon-water (B12546825) partitioning coefficient (Koc). Using a structure estimation method based on molecular connectivity indices, the Koc for this compound has been estimated to be 31. According to standard classification schemes, this low Koc value suggests that this compound is expected to have very high mobility in soil. This indicates a low tendency to adsorb to soil and sediment particles, and a higher potential for leaching into groundwater. Safety data sheets corroborate this, noting that the substance will likely be mobile in the environment due to its water solubility. thermofisher.com

Volatilization Potential from Environmental Compartments

The tendency of a chemical to volatilize from water or soil surfaces is predicted by its Henry's Law constant. For this compound, the Henry's Law constant is estimated to be 9.7 x 10⁻⁸ atm-m³/mol. This estimation is derived from its vapor pressure of 4.41 x 10⁻³ mm Hg and a water solubility of 1.2 x 10⁴ mg/L. This very low Henry's Law constant indicates that the compound is essentially nonvolatile from water surfaces. Consequently, volatilization from moist soil surfaces is not considered an important environmental fate process for this compound.

Interactive Data Table: Environmental Transport Properties

Property Estimated Value Source Implication
Soil Organic Carbon-Water Partitioning Coefficient (Koc) 31 Model Estimation Very high mobility in soil
Henry's Law Constant 9.7 x 10⁻⁸ atm-m³/mol Model Estimation Essentially nonvolatile from water and moist soil
Vapor Pressure 4.41 x 10⁻³ mm Hg Model Estimation Low volatility
Water Solubility 1.2 x 10⁴ mg/L Model Estimation Soluble in water

Biodegradation Pathways and Kinetics

The breakdown of this compound by microorganisms is a key factor in its environmental persistence.

Aerobic and Anaerobic Degradation Mechanisms

Based on available safety data, this compound is not considered to be readily biodegradable. thermofisher.com This suggests that its breakdown in the environment by microorganisms is a slow process. Detailed experimental studies on the specific aerobic and anaerobic degradation pathways and the kinetics (e.g., environmental half-life) of this compound were not available in the reviewed scientific literature.

Identification of Biodegradation Products

The specific metabolites and breakdown products resulting from the biodegradation of this compound have not been documented in the available literature. Based on its chemical structure, a plausible initial step in its degradation would be the hydrolysis of the two ester bonds, which would yield 1,4-cyclohexanedicarboxylic acid and methanol (B129727). However, further degradation products of these intermediates have not been identified.

Aquatic Ecotoxicity Investigations

The assessment of this compound's toxicity to aquatic life is crucial for understanding its potential ecological impact. Safety data sheets classify the compound as harmful to aquatic organisms and indicate it may cause long-term adverse effects in the aquatic environment. thermofisher.comguidechem.com However, specific, quantitative experimental data from standardized ecotoxicity tests, such as LC50 (lethal concentration for 50% of test organisms) or EC50 (effective concentration for 50% of test organisms) for representative aquatic species like fish, daphnia, or algae, were not found for this specific chemical in the reviewed sources.

Acute and Chronic Toxicity to Aquatic Organisms

The acute toxicity of this compound to various aquatic organisms has been evaluated, primarily through data from a closely related substance. These findings indicate a low to moderate level of acute toxicity in aquatic environments.

In studies with the fathead minnow (Pimephales promelas), the 96-hour lethal concentration 50 (LC50) was determined to be 23 mg/L. nist.gov For aquatic invertebrates, the 48-hour LC50 for Daphnia magna (water flea) was found to be greater than 100 mg/L. nist.gov Testing on the green algae Chlorella pyrenoidosa showed a 72-hour EC50 (median effective concentration) and a No Observed Effect Concentration (NOEC) both to be greater than 124.6 mg/L. nist.gov

Further data on microorganisms from wastewater treatment plants, based on a study of its trans-isomer, showed a No Observed Effect Concentration (NOEC) of 1000 mg/L for the inhibition of activated sludge respiration. ecetoc.org This suggests a low toxicity to the microbial populations essential for biological wastewater treatment. ecetoc.org

Currently, specific data from primary studies on the chronic toxicity of this compound to aquatic organisms are not available. However, the substance is classified as being harmful to aquatic life with long-lasting effects, which points towards a potential for chronic toxicity. cefas.co.uk

Interactive Table: Acute Ecotoxicity of this compound

SpeciesEndpointDurationValue (mg/L)Data Source
Pimephales promelas (Fathead Minnow)LC5096 hours23Read-across nist.gov
Daphnia magna (Water Flea)LC5048 hours> 100Read-across nist.gov
Chlorella pyrenoidosa (Green Algae)EC5072 hours> 124.6Read-across nist.gov
Chlorella pyrenoidosa (Green Algae)NOEC72 hours> 124.6Read-across nist.gov
Activated Sludge MicroorganismsNOEC3 hours1000Read-across (trans-isomer) ecetoc.org

Assessment of Long-Term Adverse Environmental Effects

The potential for long-term adverse effects in the aquatic environment is a key consideration for chemicals that may persist. This compound is noted to be harmful to aquatic organisms and may cause long-term adverse effects in the aquatic environment. cefas.co.uknih.gov This assessment is largely based on its persistence and potential for chronic toxicity, even if specific long-term studies are not available. The "long-lasting effects" classification suggests that if the substance is continuously released into the environment, it could lead to negative impacts on aquatic populations over time.

Persistence and Bioaccumulation Potential in Environmental Systems

The persistence of a chemical refers to the length of time it remains in the environment before being broken down. Studies on the biodegradability of this compound showed 55% degradation over a 28-day period. nist.gov This result indicates that the substance is not readily biodegradable. nist.govcefas.co.uk Its persistence is a contributing factor to its potential for long-term environmental effects. cefas.co.uk

Bioaccumulation is the process by which a chemical is taken up by an organism from the environment, resulting in a concentration in the organism that is greater than in the surrounding environment. The potential for a substance to bioaccumulate is often initially assessed using its n-octanol/water partition coefficient (log Pow). For this compound, the log Pow is 2.29. nist.gov This value suggests that bioaccumulation is unlikely. nist.govcefas.co.uk Safety data sheets for the substance state that it is not considered to be persistent, bioaccumulative, and toxic (PBT) or very persistent and very bioaccumulative (vPvB). researchgate.net

Interactive Table: Persistence and Bioaccumulation Data for this compound

ParameterValueInterpretationSource
Biodegradation55% in 28 daysNot readily biodegradable nist.gov
Log Pow (n-octanol/water partition coefficient)2.29Bioaccumulation is unlikely nist.gov

Toxicological Research and Health Risk Assessment of Dimethyl 1,4 Cyclohexanedicarboxylate

Acute Toxicity Studies

Acute toxicity studies are designed to evaluate the adverse effects that may occur shortly after the administration of a single dose of a substance.

To assess the acute inhalation toxicity of Dimethyl 1,4-cyclohexanedicarboxylate, a study was conducted using Sprague-Dawley (SD) rats. kalas.or.kr In the study, groups of three male and three female rats were exposed for four hours to the test substance in a nose-only chamber at target concentrations of 1 mg/L and 5 mg/L. kalas.or.krnih.gov

During the exposure period, researchers monitored the chamber environment, measured the actual concentrations of the substance, and determined the particle size distribution of the aerosol. kalas.or.krnih.gov Following the exposure, the animals were observed for 14 days, during which clinical signs and changes in body weight were recorded. A gross pathological examination was performed after necropsy at the end of the observation period. nih.gov

The mean measured concentrations were 0.95 ± 0.02 mg/L and 4.78 ± 0.10 mg/L. kalas.or.krnih.gov The Mass Median Aerodynamic Diameter (MMAD) of the aerosol particles was 3.391 µm and 2.605 µm, respectively, with Geometric Standard Deviations (GSD) of 2.1 and 1.8. nih.gov Throughout the 14-day observation period, no abnormal clinical signs, no significant changes in body weight, and no specific gross findings were observed in any of the test animals at either concentration. kalas.or.krnih.gov Based on these results, the 4-hour lethal concentration 50 (LC50) for this compound is considered to be greater than 4.78 mg/L, suggesting low acute toxicity via the inhalation route. kalas.or.kr

Table 1: Acute Inhalation Study Parameters

Irritation and Sensitization Studies

These studies assess the potential for a substance to cause reversible inflammatory effects on the skin and eyes.

The potential for this compound to cause acute dermal irritation was investigated in a study using three young adult New Zealand White rabbits, following the OECD Test Guideline No. 404. nih.gov A 0.5 mL volume of the test substance was applied topically to the intact skin of each rabbit under a semi-occlusive patch for a duration of four hours. nih.gov

Observations for dermal reactions, such as erythema (redness) and edema (swelling), were conducted and scored at intervals up to 72 hours after the removal of the dressing. nih.gov The study found no evidence of dermal corrosion or irritation in any of the treated animals at any observation point. nih.gov Consequently, the skin irritation score was calculated as "0.00" for all animals. nih.gov Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), these results indicate that the substance is not classified as a skin irritant. nih.gov

Table 2: Dermal Irritation Study Results

Ocular irritation potential is typically evaluated using the Draize test in albino rabbits as outlined in OECD Guideline 405. This method involves applying a single dose of the test substance into the conjunctival sac of one eye, with the other eye serving as a control. The eyes are then examined at specific intervals (e.g., 1, 24, 48, and 72 hours) to assess the severity and reversibility of effects on the cornea, iris, and conjunctiva.

While a specific study report with individual scoring data for this compound was not available, safety data sheets provide a hazard classification based on such data. According to this information, this compound is classified as causing serious eye irritation.

Table 3: Ocular Irritation Classification

Genotoxicity and Mutagenicity Evaluations

Genotoxicity assays are used to detect substances that can cause damage to genetic material (DNA), potentially leading to mutations.

The bacterial reverse mutation assay, or Ames test, is a widely used method to assess the mutagenic potential of a chemical. nih.gov The test utilizes specific strains of bacteria, such as Salmonella typhimurium and Escherichia coli, that are engineered with mutations preventing them from synthesizing an essential amino acid. nih.gov A substance is considered mutagenic if it causes the bacteria to undergo a reverse mutation, restoring their ability to grow in an amino acid-deficient medium.

In a study conducted by the National Toxicology Program, this compound was evaluated in a bacterial reverse mutation assay using Salmonella typhimurium strains TA98 and TA100, and Escherichia coli strain WP2 uvrA pKM101. nih.gov The test was performed both with and without a metabolic activation system (S9 mix). nih.gov The results showed that this compound was mutagenic. nih.gov Specifically, mutagenicity was observed in S. typhimurium strain TA98 at a concentration of 625 µ g/plate and in E. coli strain WP2 uvrA pKM101 at 2000 µ g/plate , in both cases without the addition of the S9 metabolic activation mix. nih.gov

Table 4: Bacterial Reverse Mutation Assay (Ames Test) Summary

Table of Mentioned Compounds

Occupational Exposure Pathways and Risk Mitigation Strategies

Occupational exposure to this compound can occur during its manufacture and use, primarily in the production of polyester (B1180765) resins, polyamides, alkyds, and plasticizers. cpsc.gov The main routes of exposure are inhalation of vapors or aerosols and dermal contact. tetconnect.com

Currently, no specific occupational exposure limits (OELs) have been established for this compound by major regulatory bodies. tetconnect.com In the absence of a specific OEL, general principles of good industrial hygiene should be applied. tetconnect.comoecd.org This includes using the substance in well-ventilated areas, preferably within enclosed systems, and employing local exhaust ventilation to control airborne levels. tetconnect.comoecd.org

To minimize dermal exposure, the use of appropriate personal protective equipment (PPE) is recommended. This includes chemical-resistant gloves and protective clothing. tetconnect.com Eye protection, such as safety glasses with side-shields or goggles, should be worn to prevent eye contact, as the substance is classified as an eye irritant. plasticseurope.orgactsafe.ca In situations where vapors or aerosols are generated, respiratory protection may be necessary. plasticseurope.org

General workplace safety practices, such as prohibiting smoking and the consumption of food and drink in work areas, are also crucial in minimizing exposure. resiglas.mu Regular cleaning of work surfaces and proper disposal of contaminated materials are also important components of a comprehensive risk mitigation strategy. oecd.org

Interactive Data Table: Recommended Personal Protective Equipment for this compound

Exposure RouteRecommended PPEAdditional Information
Dermal Chemical-resistant gloves, Protective clothingRoutinely wash work clothing and protective equipment to remove contaminants. tetconnect.com
Ocular Safety glasses with side-shields or gogglesConforming to EN166 or NIOSH standards. actsafe.ca
Inhalation Respiratory protection (if vapors/aerosols are generated)Use in well-ventilated areas. Good general ventilation (typically 10 air changes per hour) should be used. tetconnect.com

Comprehensive Toxicological Profile Development

A comprehensive toxicological profile for this compound is still under development, with data gaps existing for several key endpoints.

Acute Toxicity: An acute inhalation toxicity study in rats exposed to this compound at concentrations of 0.95 mg/L and 4.78 mg/L for 4 hours resulted in no abnormal clinical signs, changes in body weight, or specific gross findings. kosha.or.krnih.gov The LC50 (lethal concentration, 50%) was determined to be greater than 5.0 mg/L, leading to its classification as "Unclassified" for acute inhalation toxicity under the Globally Harmonized System (GHS). kosha.or.krnih.gov Safety data sheets also indicate it may be harmful if swallowed.

Irritation: The compound is classified as causing serious eye irritation. actsafe.ca It is also noted as a skin irritant. tetconnect.com

Repeated-Dose Toxicity: Specific repeated-dose toxicity studies for this compound are not publicly available. However, a 90-day study on the related compound, 1,2-cyclohexanedicarboxylic acid, dinonyl ester (DINX), in rats identified a No-Observed-Adverse-Effect Level (NOAEL) of 318 mg/kg-day for males and 1670 mg/kg-day for females. resiglas.mu The effects observed at higher doses included an increase in degenerated epithelial cells in the urine of males. resiglas.mu

Genotoxicity: There is no data available to indicate that this compound or its components are mutagenic or genotoxic. tetconnect.com For the structurally similar compound Dimethyl Succinyl Succinate (B1194679), it was not found to be mutagenic in bacteria. ewg.org Standard genotoxicity testing batteries typically include an Ames test for bacterial reverse mutation, an in vitro micronucleus assay, and a mammalian cell gene mutation assay. nih.gov

Carcinogenicity: No carcinogenicity studies have been conducted on this compound. A study on the related compound DINX in rats showed an increase in thyroid follicular cell adenomas and mammary gland fibroadenomas, but the evidence suggests these are not relevant to humans. resiglas.mu Another study on cyclohexanone, a related cyclic ketone, showed marginal evidence of carcinogenic activity in rats and mice. nih.goveuropa.eu

Interactive Data Table: Summary of Available Toxicological Data for this compound and Related Compounds

Toxicity EndpointCompoundSpeciesRouteFindingCitation
Acute Inhalation Toxicity This compoundRatInhalationLC50 > 5.0 mg/L kosha.or.kr, nih.gov
Eye Irritation This compoundN/AN/ACauses serious eye irritation actsafe.ca
Skin Irritation This compoundN/AN/ACauses skin irritation tetconnect.com
Developmental Toxicity 1,2-Cyclohexanedicarboxylic acid, dinonyl ester (DINX)RabbitOralNOAEL = 1029 mg/kg-day resiglas.mu
Repeated-Dose Toxicity (90-day) 1,2-Cyclohexanedicarboxylic acid, dinonyl ester (DINX)RatOralMale NOAEL = 318 mg/kg-day resiglas.mu
Genotoxicity (Ames Test) Dimethyl Succinyl SuccinateBacteriaIn vitroNot mutagenic ewg.org
Carcinogenicity CyclohexanoneRat, MouseOralMarginal evidence of carcinogenicity nih.gov, europa.eu

Advanced Analytical and Characterization Techniques for Dimethyl 1,4 Cyclohexanedicarboxylate Research

Spectroscopic Methods for Structural Elucidation and Quantitative Analysis

Spectroscopic techniques are fundamental in the study of DMCD, providing detailed information about its molecular structure and isomeric composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Ratio Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural characterization of Dimethyl 1,4-cyclohexanedicarboxylate, particularly for determining the ratio of its cis and trans stereoisomers. The distinct spatial arrangement of the two methoxycarbonyl groups relative to the cyclohexane (B81311) ring in each isomer results in unique chemical environments for the ring protons and the methoxy (B1213986) protons.

In ¹H NMR spectroscopy, these differences in the chemical environment cause the protons of the cis and trans isomers to resonate at slightly different frequencies, yielding separate and distinguishable signals. The integration of the area under these characteristic peaks is directly proportional to the molar concentration of each isomer, allowing for precise quantitative analysis of the cis/trans ratio in a given sample. nih.gov For instance, the signals for the methoxy protons (-OCH₃) and the protons on the cyclohexane ring will appear as separate sets for each isomer.

Advanced NMR techniques such as Heteronuclear Single Quantum Correlation (HSQC) can provide even more detailed structural confirmation. epfl.ch By correlating proton and carbon signals, HSQC can help unambiguously assign signals to each isomer. Studies on similar substituted cyclohexanes have shown that the difference in chemical shifts between equatorial and axial protons on the same carbon (Δδeq-ax) is significantly larger when adjacent to an equatorial substituent (as is favored in the trans isomer) compared to an axial one (present in the cis isomer). epfl.ch This difference provides a robust method for identifying and quantifying the isomers.

Table 1: Representative ¹H NMR Signal Characteristics for DMCD Isomer Determination

IsomerKey ProtonsExpected Chemical Shift (ppm)Integration Use
transMethoxy Protons (-COOCH₃)Distinct singletQuantitative Analysis
Ring Protons (-CH-)Set of multipletsQuantitative Analysis
cisMethoxy Protons (-COOCH₃)Distinct singlet, shifted from transQuantitative Analysis
Ring Protons (-CH-)Set of multiplets, shifted from transQuantitative Analysis

Chromatographic Techniques for Purity Assessment and Byproduct Analysis

Chromatographic methods are critical for verifying the purity of this compound and for identifying and quantifying byproducts generated during its synthesis. Gas Chromatography (GC) is the most commonly cited method for purity assessment due to the compound's volatility. tcichemicals.comtcichemicals.com

In a typical GC analysis, a sample of DMCD is vaporized and passed through a column containing a stationary phase. Compounds are separated based on their boiling points and relative affinities for the stationary phase. A detector, commonly a Flame Ionization Detector (FID), then generates a signal for each separated component. The area of the DMCD peak relative to the total area of all peaks provides a quantitative measure of its purity, with supplier specifications often requiring >98.0%. tcichemicals.comtcichemicals.com

The synthesis of DMCD, typically via the catalytic hydrogenation of dimethyl terephthalate (B1205515) (DMT), can lead to several byproducts. nih.govresearchgate.net Chromatographic analysis is essential for detecting these impurities, which can affect the performance of DMCD in polymerization reactions. Thin-layer chromatography (TLC) is often used for rapid, qualitative monitoring of the reaction's progress. chemicalbook.com

Table 2: Common Byproducts in DMCD Synthesis and Their Origin

Byproduct NameChemical FormulaOrigin in Synthesis
Dimethyl Terephthalate (DMT)C₁₀H₁₀O₄Unreacted starting material from incomplete hydrogenation.
Methyl 4-(methoxycarbonyl)benzoateC₁₀H₁₀O₄Intermediate from partial hydrogenation of the aromatic ring.
1,4-Cyclohexanedimethanol (B133615) (CHDM)C₈H₁₆O₂Over-hydrogenation product resulting from the reduction of ester groups.
Methyl 4-methylcyclohexanecarboxylateC₉H₁₆O₂Product of hydrogenolysis (cleavage) of one of the ester groups.

Rheological Studies of Polymer Melts Incorporating this compound

Rheology, the study of the flow and deformation of matter, provides critical insights into the processing behavior of polymers. When DMCD is incorporated as a comonomer into polyesters, such as poly(trimethylene terephthalate) (PTT), it significantly influences the rheological properties of the resulting polymer melt. researchgate.net

Research has shown that the addition of small amounts of DMCD (e.g., 1-5 mol%) during the polycondensation of PTT alters the polymer's characteristics. Capillary rheometry, a technique that measures the flow of a material through a die of known dimensions, has been used to examine the viscosity of these PTT-co-DMCD copolymers. researchgate.net The incorporation of the non-aromatic, flexible cyclohexane ring from DMCD into the rigid PTT backbone disrupts chain regularity and packing, which can lower the melt viscosity and affect the processing conditions.

Furthermore, the stereochemistry of the DMCD monomer is a crucial factor. Polyesters synthesized with a high content of the linear trans-DMCD isomer tend to have more regular chains that can pack efficiently, leading to semi-crystalline materials. researchgate.net In contrast, the kinked structure of the cis-DMCD isomer disrupts chain packing, resulting in amorphous polymers. researchgate.net These morphological differences directly translate to distinct rheological behaviors; the more ordered, semi-crystalline polymers typically exhibit higher melt viscosity and elasticity compared to their amorphous counterparts.

Table 3: Effect of DMCD Content on Poly(trimethylene terephthalate) (PTT) Properties

DMCD Content (mol%)Change in Glass Transition Temp. (Tg)Change in Melting Temp. (Tm)Impact on Tensile Strength
0 (Virgin PTT)BaselineBaselineBaseline
1-5Decreasing trend with increased contentDecreasing trend with increased contentSimultaneously improved with tensile strain

Data compiled from research findings on PTT-co-polyesters. researchgate.net

X-ray Diffraction (XRD) for Crystallinity and Morphological Analysis in Materials

X-ray Diffraction (XRD) is a powerful analytical technique used to investigate the atomic and molecular structure of materials, making it essential for analyzing polymers containing DMCD. XRD can effectively distinguish between ordered (crystalline) and disordered (amorphous) regions within a polymer. Crystalline regions produce sharp, well-defined diffraction peaks, while amorphous regions result in a broad, diffuse halo.

The isomeric structure of the DMCD monomer unit has a profound impact on the morphology and crystallinity of the final polymer. Studies on polyesters synthesized from DMCD have demonstrated that a high percentage of the trans isomer promotes crystallinity. researchgate.net The linear and symmetric geometry of the trans-1,4-cyclohexanedicarboxylate unit allows polymer chains to pack together in an orderly, repeating fashion, forming crystalline lamellae. This results in an XRD pattern with distinct, sharp peaks indicative of a semi-crystalline material.

Conversely, the bent, asymmetric geometry of the cis isomer acts as a "kink" in the polymer chain. researchgate.net This irregularity hinders the ability of the chains to align and pack closely, disrupting the formation of a crystalline lattice. Consequently, polymers synthesized with a high content of cis-DMCD are typically amorphous, which is confirmed by XRD patterns showing a broad, featureless halo.

Table 4: Influence of DMCD Isomerism on Polymer Crystallinity as Determined by XRD

DMCD Isomer PredominancePolymer Chain GeometryChain Packing EfficiencyResulting MorphologyExpected XRD Pattern
High trans-isomer contentLinear, regularHighSemi-crystallineSharp diffraction peaks on a broad halo
High cis-isomer contentKinked, irregularLowAmorphousBroad, diffuse halo with no sharp peaks

Advanced Catalyst Characterization Techniques for DMCD Synthesis Optimization

The efficient synthesis of DMCD from DMT relies heavily on the performance of heterogeneous catalysts. Advanced surface analysis techniques are crucial for understanding catalyst properties and optimizing their activity and selectivity.

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemical Properties

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique used to determine the elemental composition and, most importantly, the chemical and electronic state of the elements within the top few nanometers of a catalyst's surface. This is particularly valuable for optimizing the catalysts used in the hydrogenation of DMT to DMCD, such as supported nickel, ruthenium, or palladium systems. researchgate.netresearchgate.net

In catalytic hydrogenation, the activity is often linked to the presence of the active metal in its zero-valent (metallic) state (e.g., Ni⁰, Ru⁰). XPS can precisely quantify the ratio of these active metallic states to their oxidized forms (e.g., Ni²⁺, Ru⁴⁺) on the catalyst surface. For example, in studies of Ni/SiO₂ catalysts, XPS analysis revealed that the addition of a potassium fluoride (B91410) (KF) promoter increased the surface concentration of the active Ni⁰ species, which correlated with a significant improvement in both DMT conversion and selectivity to DMCD. nih.gov

XPS can also detect subtle changes in the electronic environment of the catalyst atoms caused by metal-support or metal-promoter interactions. These interactions can manifest as shifts in the core-level binding energies of the elements. By correlating these XPS-derived surface properties with catalytic performance data, researchers can gain a deeper understanding of structure-activity relationships, leading to the rational design of more efficient and selective catalysts for DMCD production.

Table 5: Application of XPS in Catalyst Characterization for DMCD Synthesis

Catalyst SystemXPS MeasurementInformation GainedImpact on Catalysis
Ni/SiO₂Ni 2p binding energyQuantification of Ni⁰ vs. Ni²⁺ surface speciesHigher Ni⁰ content correlates with higher activity and selectivity. nih.gov
Ru-Ni/CNTRu 3d, Ni 2p binding energiesAnalysis of oxidation states and bimetallic interactionsCharacterizes the immobilization and properties of metal nanoparticles. researchgate.net
Ru/Al₂O₃Ru 3d, Al 2p binding energiesDetermination of Ru oxidation state and dispersionEnsures the active metallic Ru species is present for hydrogenation. google.com

Temperature-Programmed Reduction (TPR) for Reducibility and Dispersion

Temperature-Programmed Reduction (TPR) is a crucial technique for characterizing the reducibility of metal oxide precursors in heterogeneous catalysts, providing insights into the metal-support interactions and the dispersion of active metal species. In the context of this compound (DMCD) hydrogenation, TPR is employed to understand the conditions required to activate catalysts, typically by reducing metal oxides to their active metallic states.

The TPR profile of a catalyst is obtained by monitoring the consumption of a reducing gas, usually hydrogen (H₂), as the temperature of the catalyst is increased at a constant rate. wikipedia.org The resulting plot of H₂ consumption versus temperature reveals distinct reduction peaks. The temperature at which a peak occurs is indicative of the ease of reduction of a particular metal species, while the area under the peak corresponds to the amount of reducible species.

In the development of catalysts for the selective hydrogenation of DMCD to 1,4-cyclohexanedimethanol (CHDM), copper-based catalysts are often utilized. For instance, in studies involving copper-zinc-aluminum (Cu-Zn-Al) and copper-magnesium-aluminum (Cu-Mg-Al) catalysts derived from layered double hydroxide (B78521) (LDH) precursors, H₂-TPR has been instrumental. researchgate.net The analysis helps in determining the reduction temperatures necessary to form the active Cu⁰ sites responsible for the catalytic activity. The position and shape of the reduction peaks can indicate the degree of interaction between the copper species and the support, which in turn affects the catalyst's stability and performance. A lower reduction temperature generally suggests weaker metal-support interactions and more easily reducible copper oxide species.

Similarly, for bimetallic catalysts, such as Ruthenium-Rhenium (Ru-Re) supported on activated carbon (AC) used in the hydrogenation of dimethyl terephthalate to DMCD, H₂-TPR reveals how the addition of a second metal (Re) influences the reduction behavior of the primary metal (Ru). nih.govepa.gov The presence of Re can modify the reduction temperature of Ru oxides, indicating a synergistic interaction between the two metals. nih.gov This interaction can enhance the dispersion of the active metal particles and alter the electronic properties of the catalyst, ultimately affecting its activity and selectivity. nih.govepa.gov

Below is a table summarizing typical findings from H₂-TPR analysis of catalysts used in reactions involving DMCD.

Catalyst SystemSupportKey Findings from H₂-TPR
Cu-Zn-AlLayered Double Hydroxide (LDH)Provides information on the reduction temperatures required to form active Cu⁰ sites from the calcined precursor. The peak position indicates the strength of the Cu-support interaction. researchgate.net
Cu-Mg-AlLayered Double Hydroxide (LDH)Characterizes the reducibility of copper species and how the Mg and Al support influences the formation of active copper particles for DMCD hydrogenation. researchgate.net
Ru-ReActivated Carbon (AC)Shows that the addition of Re modifies the reduction profile of Ru, indicating a strong interaction between the metals which affects the overall catalytic performance. nih.govepa.gov
ReActivated Carbon (AC)Helps in understanding the reduction behavior of Rhenium oxides (ReOx) and the formation of active Re species for the hydrogenation of DMCD. researchgate.net

Electron Microscopy (TEM, STEM-HAADF EDX) for Nanostructure and Elemental Mapping

Electron microscopy techniques are indispensable for the nanoscale characterization of catalysts, providing direct visual evidence of particle size, morphology, dispersion, and elemental composition. For catalysts involved in the hydrogenation of this compound, Transmission Electron Microscopy (TEM), Scanning Transmission Electron Microscopy (STEM) with High-Angle Annular Dark-Field (HAADF) imaging, and Energy-Dispersive X-ray Spectroscopy (EDX) are critical for establishing structure-activity relationships.

Transmission Electron Microscopy (TEM) offers high-resolution imaging of the catalyst's nanostructure. It allows for the direct measurement of metal nanoparticle sizes and their distribution on the support material. In the context of DMCD-related catalysis, TEM is used to verify that the active metal components, such as copper or ruthenium, are highly dispersed as small nanoparticles, which is often a prerequisite for high catalytic activity. researchgate.netnih.gov For example, in Cu-based catalysts derived from LDH precursors for DMCD hydrogenation, TEM images can confirm the formation of well-dispersed copper nanoparticles after reduction. researchgate.net

Scanning Transmission Electron Microscopy (STEM) , particularly in HAADF mode, provides images with contrast that is highly sensitive to the atomic number (Z-contrast) of the elements in the sample. nih.gov Heavier atoms appear brighter, making it an excellent technique for identifying and mapping the location of metal nanoparticles on a lighter support. nih.gov For bimetallic catalysts like Ru-Re/AC, STEM-HAADF can be used to visualize the distribution of both Ru and Re nanoparticles, confirming their close proximity and the formation of bimetallic clusters. nih.govepa.gov

Energy-Dispersive X-ray Spectroscopy (EDX) , often coupled with STEM, allows for elemental mapping. By scanning the electron beam across the sample, an elemental map can be generated, showing the spatial distribution of different elements within the catalyst. researchgate.net In the study of Ru-Re/AC catalysts, STEM-EDX elemental mapping has been used to confirm that Re is located in close contact with Ru, providing direct evidence for the formation of bimetallic particles. nih.govepa.gov This is crucial for understanding the synergistic effects observed in the catalyst's performance.

The combination of these electron microscopy techniques provides a comprehensive picture of the catalyst's physical and chemical makeup at the nanoscale. This information is vital for understanding how the synthesis method influences the final structure of the catalyst and how that structure dictates its performance in the hydrogenation of this compound.

The table below summarizes the application of these electron microscopy techniques in the analysis of catalysts for DMCD-related reactions.

TechniqueInformation ObtainedRelevance to DMCD Catalysis Research
TEM Nanoparticle size, morphology, and dispersion. researchgate.netConfirms the presence of highly dispersed active metal nanoparticles (e.g., Cu, Ru) which is critical for high catalytic efficiency in DMCD hydrogenation. researchgate.netnih.gov
STEM-HAADF Z-contrast imaging to locate heavy metal nanoparticles on a light support. nih.govVisualizes the distribution of metal particles (e.g., Ru, Re) and confirms the formation of bimetallic structures. nih.govepa.gov
EDX Mapping Elemental composition and spatial distribution. researchgate.netProvides direct evidence of the co-location of different metals in bimetallic catalysts, supporting the understanding of synergistic catalytic effects. nih.govepa.gov

Computational Chemistry and Theoretical Modeling of Dimethyl 1,4 Cyclohexanedicarboxylate

Molecular Dynamics Simulations for Conformer Stability and Interconversion

Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. mdpi.com For Dimethyl 1,4-cyclohexanedicarboxylate, MD simulations are crucial for understanding the stability of its different conformers and the dynamics of their interconversion. The cyclohexane (B81311) ring is not planar and primarily exists in a stable chair conformation to minimize angular and torsional strain. libretexts.org

The stability of the conformers of this compound is determined by the spatial arrangement of the two methoxycarbonyl groups (-COOCH₃) on the cyclohexane ring. These substituents can be in either an axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) position. Generally, substituents prefer the equatorial position to minimize steric hindrance known as 1,3-diaxial interactions. libretexts.org

This compound exists as two geometric isomers: cis and trans.

cis-isomer: In the cis isomer, one substituent is in an axial position and the other is in an equatorial position. A ring flip results in another conformer where the axial and equatorial positions are swapped. These two chair conformers are energetically equivalent and exist in a dynamic equilibrium.

trans-isomer: The trans isomer has two possible chair conformations: a diequatorial conformer and a diaxial conformer. The conformer with both methoxycarbonyl groups in the equatorial position is significantly more stable than the conformer with both groups in the axial position due to the avoidance of steric strain. libretexts.org Consequently, the diequatorial conformer is the predominant form at equilibrium.

MD simulations can model these structures, calculate the potential energy of each conformer, and simulate the energy barriers for ring-flipping and interconversion. By simulating the system over time, researchers can determine the relative populations of each conformer at a given temperature.

Table 1: Relative Stability of this compound Conformers This table illustrates the generally accepted principles of conformational analysis for 1,4-disubstituted cyclohexanes.

IsomerConformationSubstituent PositionsRelative Steric StrainPredicted Stability
transChair 1DiequatorialLowMost Stable
transChair 2DiaxialHighLeast Stable
cisChair 1Axial/EquatorialIntermediateModerately Stable
cisChair 2Equatorial/AxialIntermediateModerately Stable

Density Functional Theory (DFT) Calculations for Thermodynamic and Electronic Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. youtube.com It is widely applied to calculate the thermodynamic and electronic properties of molecules like this compound with high accuracy. DFT calculations are based on the principle that the energy of a molecule can be determined from its electron density. nih.gov

For this compound, DFT can be used to:

Optimize Molecular Geometry: Determine the most stable three-dimensional structures for the cis and trans isomers and their respective conformers.

Calculate Thermodynamic Properties: Compute key thermodynamic data such as the Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) for each conformer. The conformer with the lowest Gibbs free energy is the most thermodynamically stable. These calculations can quantitatively confirm that the trans-diequatorial conformer is the most stable form.

Determine Electronic Properties: Calculate electronic properties like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity and kinetic stability. A larger gap suggests lower reactivity.

Table 2: Representative Data from DFT Calculations for this compound Conformers This table provides a hypothetical but representative example of the type of data generated from DFT calculations, illustrating the expected energetic differences.

Isomer & ConformerRelative Gibbs Free Energy (ΔG, kcal/mol)HOMO-LUMO Gap (eV)
trans (diequatorial)0.00 (Reference)6.5
cis (axial/equatorial)~1.96.4
trans (diaxial)> 4.06.3

Predictive Toxicology Models for Environmental and Health Risk Assessment

Predictive toxicology utilizes computational models to assess the potential toxicity of chemicals, aiming to reduce reliance on costly and time-consuming animal testing. nih.govresearchgate.net These in silico models are crucial for the environmental and health risk assessment of industrial chemicals like this compound.

The primary approach in predictive toxicology is the development of Quantitative Structure-Activity Relationship (QSAR) models. researchgate.net The process for assessing this compound would involve:

Descriptor Calculation: The molecule's 2D and 3D structural features are converted into numerical descriptors. These include physicochemical properties (e.g., molecular weight, logP, water solubility) and topological indices that describe its size, shape, and atom connectivity.

Model Application: These descriptors are input into established QSAR models. These models are statistical algorithms trained on large databases of chemicals with known toxicological endpoints (e.g., carcinogenicity, mutagenicity, skin sensitization, aquatic toxicity).

Toxicity Prediction: The model predicts the likelihood of this compound causing a specific toxic effect by comparing its structural and electronic profile to those of known toxic or benign compounds in the training set. researchgate.net

For instance, models could predict endpoints related to Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET). This allows for early-stage hazard identification and prioritization of chemicals for further experimental testing. researchgate.net

Reaction Pathway Modeling and Mechanism Elucidation

Computational modeling is instrumental in elucidating the reaction mechanisms and pathways involving this compound (DMCD). A key industrial process is the hydrogenation of Dimethyl terephthalate (B1205515) (DMT) to produce DMCD, which can then be further hydrogenated to 1,4-cyclohexanedimethanol (B133615) (CHDM), a valuable polyester (B1180765) monomer. researchgate.netresearchgate.net

Theoretical models, often using DFT, can map the entire reaction coordinate. This involves:

Identifying Intermediates and Transition States: Calculating the structures and energies of all potential intermediates and transition states along a proposed reaction pathway.

Calculating Activation Energies: Determining the energy barriers (activation energies) for each step of the reaction. The step with the highest energy barrier is the rate-determining step.

Evaluating Catalyst Effects: Modeling how a catalyst, such as Palladium on carbon (Pd/C) or Ruthenium on a zeolite support (Ru/HZSM-5), interacts with the reactants and lowers the activation energy, thereby increasing the reaction rate. researchgate.net

For the hydrogenation of DMT, modeling can show that the reaction proceeds via the hydrogenation of the aromatic ring to form DMCD, followed by the hydrogenation of the ester groups to yield CHDM. researchgate.net By comparing the energy profiles of different possible pathways, researchers can determine the most energetically favorable mechanism, providing insights that are critical for optimizing reaction conditions and catalyst selection to maximize the yield of the desired product. mdpi.com

Q & A

Basic Research Questions

Q. What are the primary synthesis methods for dimethyl 1,4-cyclohexanedicarboxylate, and how do traditional catalytic approaches compare to biocatalytic methods?

  • Methodological Answer : Traditional synthesis often involves esterification of 1,4-cyclohexanedicarboxylic acid with methanol using acid catalysts (e.g., sulfuric acid) under reflux conditions. Biocatalytic methods, such as engineered alcohol oxidases, offer greener alternatives with higher stereoselectivity. For example, enzymatic cascades can reduce side reactions and improve yield compared to harsh chemical conditions .

Q. How can researchers separate and characterize cis/trans isomers of this compound?

  • Methodological Answer : Isomer separation is achieved via chromatography (GC or HPLC) using chiral stationary phases. Characterization relies on spectroscopic techniques:

  • NMR : Distinguish isomers by coupling constants (e.g., cis isomers show distinct 3JHH^3J_{HH} values in cyclohexane rings).
  • IR Spectroscopy : Confirm ester carbonyl stretches (~1740 cm1^{-1}) and monitor isomer-specific conformational effects.
  • Mass Spectrometry : Validate molecular ion peaks (m/z 200.235) and fragmentation patterns .

Q. What spectroscopic techniques are recommended for structural confirmation of this compound?

  • Methodological Answer : A combination of 1H^1H- and 13^{13}C-NMR is critical for confirming ester groups and cyclohexane ring geometry. Gas chromatography-mass spectrometry (GC-MS) verifies purity and molecular weight, while differential scanning calorimetry (DSC) identifies phase transitions linked to isomer ratios. Cross-referencing with NIST spectral databases enhances accuracy .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for synthesizing this compound?

  • Methodological Answer : Factorial design systematically tests variables (e.g., temperature, catalyst loading, solvent ratio) to identify optimal conditions. For instance, a 23^3 factorial experiment can model interactions between reaction time, methanol stoichiometry, and acid catalyst concentration. Response surface methodology (RSM) further refines yield predictions and minimizes side-product formation .

Q. What computational strategies assist in predicting reaction pathways for this compound synthesis?

  • Methodological Answer : Quantum mechanical calculations (e.g., DFT) model transition states and energetics of esterification steps. Molecular dynamics simulations predict solvent effects on reaction rates. Tools like Gaussian or ORCA integrate with cheminformatics platforms to screen catalysts and optimize stereochemical outcomes .

Q. How can researchers resolve contradictions in literature regarding the physicochemical properties of this compound?

  • Methodological Answer : Conduct a systematic literature review using databases (SciFinder, Reaxys) with controlled vocabularies (e.g., "1,4-cyclohexanedicarboxylate isomers"). Apply quality assessment criteria (e.g., experimental reproducibility, instrumentation calibration) to prioritize studies with rigorous validation. Conflicting boiling points or solubility data may arise from isomer ratios; replicate experiments under standardized conditions .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer : Use fume hoods and PPE (nitrile gloves, face shields) to prevent inhalation or skin contact. Implement engineering controls (e.g., closed-system reactors) for large-scale synthesis. Emergency procedures include rinsing eyes with water for 15+ minutes and consulting toxicity databases (e.g., PubChem) for first-aid guidance .

Methodological Notes

  • Data Validation : Cross-check experimental results with NIST Chemistry WebBook entries for thermodynamic properties (e.g., enthalpy of formation) .
  • Isomer-Specific Analysis : Always report cis/trans ratios, as they influence downstream applications (e.g., polymer crystallinity) .
  • Ethical Compliance : Adhere to institutional guidelines for waste disposal, particularly for ester-containing byproducts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.